1,3-Adamantanedicarboxylic acid
Overview
Description
1,3-Adamantanedicarboxylic acid is a dicarboxylic acid derivative of adamantane, a sturdy, diamondoid cage-like structure. The compound features two carboxylic acid groups attached to the first and third carbon atoms of the adamantane framework. This structure imparts unique chemical and physical properties to the molecule, making it a subject of interest in various chemical research areas .
Synthesis Analysis
The synthesis of 1,3-adamantanedicarboxylic acid has been achieved through a process involving bromination, hydrolysis, and the Koch-Haff reaction starting from adamantane. This method has been reported to yield the product with an overall yield of 33.2%, under mild reaction conditions, making it suitable for large-scale production .
Molecular Structure Analysis
The molecular structure of 1,3-adamantanedicarboxylic acid has been elucidated through crystallography, revealing hydrogen-bonded chains of molecules related by a glide plane. The structure is characterized by the presence of two carboxylic acid groups that are capable of forming hydrogen bonds, leading to the formation of extended chain structures in the solid state .
Chemical Reactions Analysis
1,3-Adamantanedicarboxylic acid has been shown to participate in various chemical reactions. For instance, it has been used as a versatile assembler in the formation of one-dimensional motifs when complexed with a variety of assembling partners, including simple and functionalized alkanedicarboxylic acids. This adaptability is due to the conformational flexibility of its hydrogen-bonding subunits . Additionally, the compound has been involved in the synthesis of uranyl ion complexes, where it acts as a linker. The resulting complexes exhibit a range of architectures, from simple monoperiodic chains to more complex three-dimensional frameworks, depending on the counterions and solvents used .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-adamantanedicarboxylic acid and its derivatives have been extensively studied. Diesters of this acid and related compounds have been synthesized and analyzed for their physicochemical and thermo-oxidative properties. These studies have provided insights into the stability and behavior of adamantane-based compounds under various conditions . Additionally, the compound has been analyzed by gas chromatography after derivatization to its methyl ester, demonstrating a simple and accurate method for quality control and analysis .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,3-adamantanedicarboxylic acid has been accomplished through bromination, hydrolysis, and the Koch-Haff reaction, starting from adamantane. This method offers an efficient approach for large-scale production due to its mild reaction conditions and good yield, which was reported to be 33.2% (Wu Li-ping, 2004). Furthermore, its analysis and identification have been effectively carried out using gas chromatography after methylesterification, demonstrating the method's simplicity, speed, and accuracy for quality analysis (Kong Lichun, 2006).
Advanced Materials Applications
1,3-Adamantanedicarboxylic acid has been utilized to synthesize novel ester acetal polymers for 193-nm photoresists. These polymers, developed without phenyl groups, exhibit high thermal stability and can be quickly decomposed in the presence of a strong acid, showcasing their potential for lithography applications (Liyuan Wang et al., 2007).
Coordination Chemistry and Crystal Engineering
1,3-Adamantanedicarboxylic acid has been involved in the formation of various coordination complexes, especially with uranyl ions, displaying a wide range of architectures and properties. These complexes have been studied for their crystal structures, luminescence, and magnetic properties, offering insights into the design of new materials with specific functional characteristics (P. Thuéry, E. Rivière, & J. Harrowfield, 2015).
Host-Guest Chemistry
The compound has been researched in the context of host-guest chemistry, specifically in the complexation with β-cyclodextrin. This work has implications for drug delivery systems, showcasing the ability of 1,3-adamantanedicarboxylic acid derivatives to form inclusion complexes with cyclodextrins, potentially useful in nanomedicine designs (Jian-wei Wang et al., 2021).
Surface Science and Nanotechnology
In nanotechnology, 1,3-adamantanedicarboxylic acid has been employed in the synthesis of cationic gemini surfactants, which have shown remarkable surface-active properties and antimicrobial activities. These findings highlight the compound's potential in developing new materials for biomedical applications (X. Zhong et al., 2014).
Safety And Hazards
When handling 1,3-Adamantanedicarboxylic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .
Relevant Papers
The relevant papers retrieved include "Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1…" and "Co-Crystals of 1,3-Adamantanedicarboxylic Acid with N…" .
properties
IUPAC Name |
adamantane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVQGHWQOQZQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192519 | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Adamantanedicarboxylic acid | |
CAS RN |
39269-10-8 | |
Record name | 1,3-Adamantanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39269-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039269108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.1(sup 3,7))decane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.432 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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